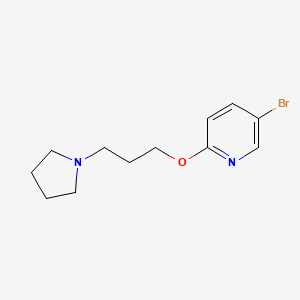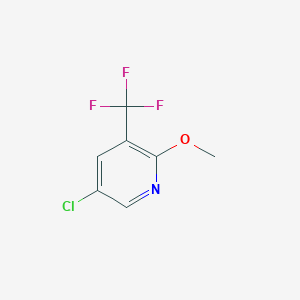
5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
- Chlorination and Fluorination : Starting from 3-picoline, direct chlorination and fluorination yield 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which serves as an intermediate in the production of various crop-protection products .
- Liquid-Phase Chlorination : Chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions produces the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyridine ring with chlorine, methoxy, and trifluoromethyl substituents. The trifluoromethyl group enhances its chemical stability and solubility .
Chemical Reactions Analysis
TFMP can participate in various chemical reactions, including nucleophilic substitutions, aromatic substitutions, and condensations. Its unique fluorine-containing moiety influences its reactivity .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Alcoholysis Reactions : 5-Chloro-3-trifluoromethylpyridine undergoes alcoholysis in dimethylformamide solution, leading to the formation of products with fluorines as leaving groups. This demonstrates the compound's potential in various chemical reactions and synthesis processes (Qian & Liu, 1996).
Pesticide Synthesis : 2,3-Dichloro-5-trifluoromethyl pyridine, a similar pyridine derivative, is widely used in the synthesis of pesticides. This indicates the potential utility of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine in agrichemicals (Lu Xin-xin, 2006).
Synthesis of Transition Metal Complexes : The compound finds application in the synthesis of novel square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes, important in organometallic chemistry (Nückel & Burger, 2001).
Nitration of N-Oxides : The preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, yielding various nitro-pyridine N-oxides, showcases the compound's relevance in organic synthesis and functional group modifications (Bissell & Swansiger, 1987).
Synthesis of Radioligands : Used in the synthesis of radioligands like [11C]-FPVC, indicating its potential application in nuclear medicine and imaging (Ravert, Zhang, Horti, & Dannals, 2006).
Synthesis of Pharmaceutical Intermediates : Synthesis principles of 2-chloro-3-(trifluoromethyl)pyridine, a compound structurally related to 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine, are crucial for pharmaceutical intermediates, indicating potential applications in drug development (Liu Guang-shen, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGCNGDYDGKBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



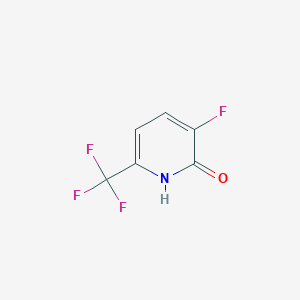

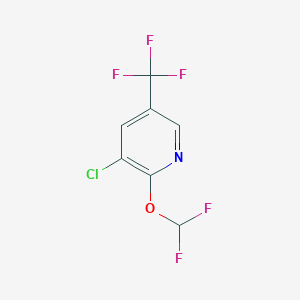



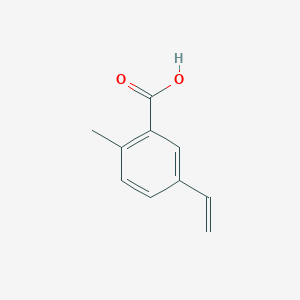
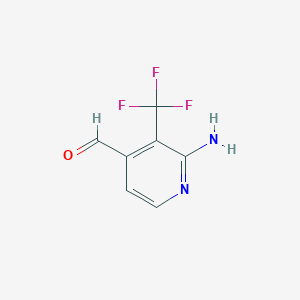

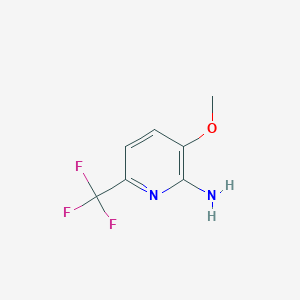


![[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester](/img/structure/B1409178.png)
